N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine
Description
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a brominated benzyl group, dichlorobenzyl ether, methoxybenzyl, and a tetrazole ring
Properties
Molecular Formula |
C18H18BrCl2N5O2 |
|---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C18H18BrCl2N5O2/c1-3-26-24-18(23-25-26)22-9-11-6-14(19)17(16(7-11)27-2)28-10-12-4-5-13(20)8-15(12)21/h4-8H,3,9-10H2,1-2H3,(H,22,24) |
InChI Key |
QLROSODPUFJETI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps:
Bromination: The starting material, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, is synthesized through the bromination of 4-hydroxy-5-methoxybenzaldehyde using bromine in an appropriate solvent.
Etherification: The brominated aldehyde is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage.
Tetrazole Formation: The intermediate product is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Final Coupling: The final step involves coupling the tetrazole intermediate with 2-ethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the debrominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed as a probe to study biological pathways and interactions at the molecular level.
Industrial Chemistry: Used in the development of catalysts and other chemical processes.
Mechanism of Action
The mechanism of action of N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the tetrazole ring may interact with metal ions in enzymes, while the brominated benzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}-2-methyl-2-propanamine hydrochloride
- N-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-(5-chloro-2-methylphenyl)amine
Uniqueness
N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties
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